![molecular formula C12H17N5O4 B13919979 (2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides and plays a significant role in various biochemical processes. This compound is particularly notable for its applications in medicinal chemistry, where it is used as a building block for antiviral and anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves the coupling of a purine base with a sugar moiety. The process begins with the protection of hydroxyl groups on the sugar, followed by the formation of a glycosidic bond between the sugar and the purine base. Deprotection of the hydroxyl groups yields the final product. Common reagents used in this synthesis include trimethylsilyl chloride (TMSCl) for protection and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or primary amines are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic synthesis.
Biology
In biological research, the compound is used to study nucleic acid interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of nucleosides in biological systems.
Medicine
Medically, the compound is a key component in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides. It is incorporated into nucleic acids by polymerases, leading to chain termination or faulty replication. This mechanism is particularly effective against viruses and cancer cells, which rely on rapid DNA synthesis. The molecular targets include viral polymerases and cellular DNA polymerases, disrupting their normal function and inhibiting replication.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different functional groups.
2’,3’-Dideoxyadenosine: A synthetic analog used in antiviral therapy.
6-Mercaptopurine: An anticancer drug with a purine base similar to the compound .
Uniqueness
The uniqueness of (2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific functional groups, which confer distinct reactivity and biological activity. Its dimethylamino group enhances its ability to interact with enzymes and nucleic acids, making it a valuable tool in medicinal chemistry.
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8+,9-,12-/m1/s1 |
InChI Key |
WVGPGNPCZPYCLK-IQEPQDSISA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



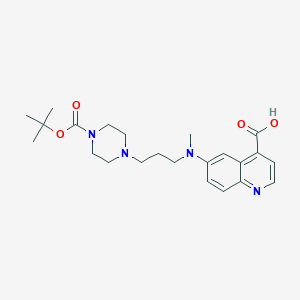
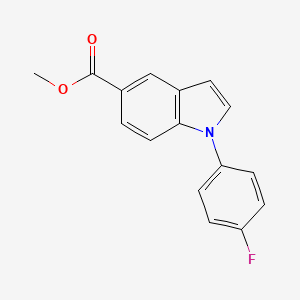
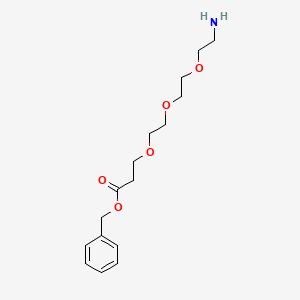
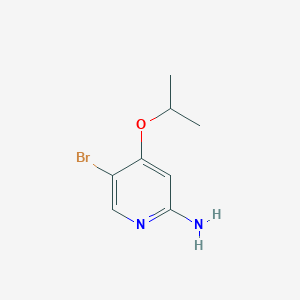

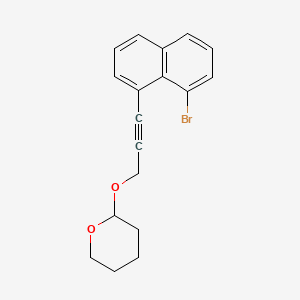
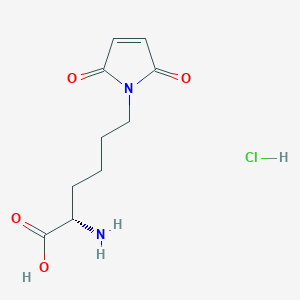


![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
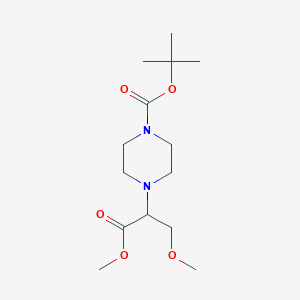
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
